Cas no 2649063-01-2 (3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole)

3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole
- EN300-2002131
- 2649063-01-2
-
- Inchi: 1S/C9H11F2N3O/c1-9(2,12-5-15)6-4-14(3)13-7(6)8(10)11/h4,8H,1-3H3
- InChI Key: GLRNNYUFQOMTTG-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN(C)N=1)C(C)(C)N=C=O)F
Computed Properties
- Exact Mass: 215.08701831g/mol
- Monoisotopic Mass: 215.08701831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 47.2Ų
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002131-0.5g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 0.5g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-2002131-10.0g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-2002131-1.0g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-2002131-2.5g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 2.5g |
$2548.0 | 2023-09-16 | ||
Enamine | EN300-2002131-0.25g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 0.25g |
$1196.0 | 2023-09-16 | ||
Enamine | EN300-2002131-1g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 1g |
$1299.0 | 2023-09-16 | ||
Enamine | EN300-2002131-10g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 10g |
$5590.0 | 2023-09-16 | ||
Enamine | EN300-2002131-5.0g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-2002131-0.1g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 0.1g |
$1144.0 | 2023-09-16 | ||
Enamine | EN300-2002131-0.05g |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole |
2649063-01-2 | 0.05g |
$1091.0 | 2023-09-16 |
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole Related Literature
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
2. Book reviews
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Additional information on 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole
Introduction to 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole (CAS No. 2649063-01-2)
3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2649063-01-2, is characterized by its complex molecular structure, which includes a difluoromethyl group and an isocyanato functional group. These structural features make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The pyrazole core of this compound is a heterocyclic aromatic structure that is widely recognized for its pharmacological properties. Pyrazole derivatives have been extensively studied for their potential applications in treating a range of diseases, including inflammation, infectious diseases, and cancer. The presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. Additionally, the isocyanato group introduces reactivity that allows for further functionalization, making it a valuable building block in synthetic chemistry.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate biological activity and improve pharmacokinetic properties. The difluoromethyl group in 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole contributes to these advantages by increasing the compound's resistance to metabolic degradation and enhancing its binding affinity to biological targets. This has led to its exploration in various drug discovery programs aimed at identifying new treatments for challenging diseases.
The isocyanato functional group in this compound is particularly noteworthy for its role as a reactive handle in synthetic chemistry. Isocyanates are known for their ability to undergo a variety of reactions, including urethane formation, which is widely used in polymer chemistry and drug development. In pharmaceutical applications, the isocyanato group can be used to introduce specific pharmacophores or link different molecular fragments together, facilitating the construction of complex drug candidates. This reactivity has made 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole a valuable tool in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound. These techniques allow researchers to predict the biological activity and interactions of molecules with high precision, enabling faster and more efficient drug discovery processes. Studies have shown that compounds containing the pyrazole scaffold can exhibit potent activity against various enzymes and receptors involved in disease pathways. The incorporation of both the difluoromethyl and isocyanato groups into a single molecule like 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole offers a promising approach to developing next-generation therapeutics.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to construct the complex framework of this molecule. These techniques not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are crucial for achieving biologically active compounds.
In clinical research, 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole has been investigated as a potential lead compound for treating inflammatory disorders. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the pyrazole core and the electron-withdrawing effects of the difluoromethyl group contribute to its inhibitory activity by stabilizing transition states and enhancing binding affinity.
Moreover, the reactivity of the isocyanato group has been exploited to develop novel prodrugs or conjugates that can target specific tissues or cells. By linking this compound to delivery systems or bioactive molecules, researchers aim to enhance therapeutic efficacy while minimizing side effects. Such approaches are particularly relevant in oncology, where targeted therapies are increasingly sought after for their precision and reduced systemic toxicity.
The future prospects of 3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole are vast, with ongoing research exploring its potential applications in multiple therapeutic areas. As our understanding of disease mechanisms continues to evolve, new opportunities will arise for leveraging this compound's unique structural features. Collaborative efforts between synthetic chemists, biologists, and clinicians will be essential in translating laboratory discoveries into effective treatments for patients worldwide.
2649063-01-2 (3-(difluoromethyl)-4-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole) Related Products
- 69984-25-4(2-benzoyl-N-(2-chloroethyl)-N-methylbenzamide)
- 84312-87-8(2-Quinazolinepropanoicacid, 3,4-dihydro-3-(4-methylphenyl)-4-oxo-)
- 2186693-85-4((+)-Majusculoic Acid)
- 91006-03-0(4-(butane-1-sulfonamido)benzene-1-sulfonamide)
- 1001434-77-0(2-Methylimidazo1,2-apyridin-7-ol)
- 880875-39-8(2-amino-5-fluoro-n-methoxy-n-methylbenzamide)
- 1898057-81-2(1-(1-benzofuran-5-yl)cyclohexane-1-carboxylic acid)
- 946369-68-2(5-ethyl-N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylthiophene-2-sulfonamide)
- 2060033-13-6((4-cyclopentyloxolan-2-yl)methanamine)
- 946216-38-2(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl-2-(4-ethoxyphenyl)acetamide)



